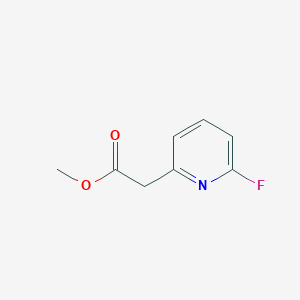

Methyl 2-(6-fluoropyridin-2-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(6-fluoropyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-8(11)5-6-3-2-4-7(9)10-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHVMKQVQZPJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 2-(6-fluoropyridin-2-yl)acetic Acid

A common approach to prepare methyl 2-(6-fluoropyridin-2-yl)acetate is via esterification of the corresponding 2-(6-fluoropyridin-2-yl)acetic acid precursor using methanol under acidic conditions.

-

- The carboxylic acid is dissolved in dry methanol.

- Concentrated sulfuric acid is added as a catalyst.

- The mixture is heated to reflux overnight to drive the esterification.

- After completion, the reaction mixture is neutralized to pH ~8 with saturated aqueous sodium bicarbonate.

- The product is extracted with ethyl acetate, dried, and concentrated.

- Purification is typically performed by preparative HPLC or column chromatography.

| Step | Conditions | Outcome |

|---|---|---|

| Reflux in MeOH | Methanol, H2SO4, reflux, overnight | Ester formation confirmed by LC-MS |

| Neutralization | NaHCO3 solution, pH 8 | Neutralized mixture |

| Extraction | Ethyl acetate | Organic phase isolated |

| Purification | Prep. HPLC/Chromatography | Pure methyl ester obtained |

| Yield | ~18% (reported for similar pyridinyl esters) | Moderate yield |

This method is analogous to the synthesis of methyl 2-(6-aminopyridin-3-yl)acetate, which shares similar reaction conditions and purification steps, indicating its applicability for fluorinated analogs as well.

Alkylation of 6-fluoropyridin-2-yl Derivatives

Another synthetic route involves the alkylation of 6-fluoropyridin-2-yl compounds with methyl bromoacetate or related alkylating agents.

-

- The 6-fluoropyridin-2-yl substrate is treated with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate.

- The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) or N-methylpyrrolidone (NMP).

- The mixture is stirred at room temperature or slightly elevated temperatures.

- Post-reaction, the mixture is quenched with water, extracted with ethyl acetate, washed, dried, and concentrated.

- Purification is carried out by silica gel column chromatography.

| Reagent | Solvent | Base | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Methyl bromoacetate | THF or NMP | Sodium hydride | 0°C to room temp | 3–5 hours | 50–80 |

This method is supported by analogous procedures in the synthesis of fluorinated pyridinyl compounds, where sodium hydride-mediated alkylation is effective for introducing the ester side chain.

Microwave-Assisted Esterification and Functionalization

Microwave irradiation has been employed to accelerate esterification and related functional group transformations in fluorinated heterocycles.

-

- A mixture containing the pyridinyl amide or acid derivative, acetic acid, formaldehyde, and acetic anhydride is subjected to microwave irradiation at elevated temperatures (e.g., 170 °C) for short durations (30 min).

- The reaction mixture is concentrated and purified by filtration and washing.

- Subsequent treatment with bases and nucleophiles can further functionalize the intermediate esters.

-

- Reduced reaction times.

- Enhanced yields due to efficient heating.

- Cleaner reactions with fewer by-products.

This approach has been demonstrated in the synthesis of related fluorinated heterocyclic amides and esters, indicating potential applicability for this compound synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Acid-catalyzed esterification | 2-(6-fluoropyridin-2-yl)acetic acid, MeOH, H2SO4, reflux | Simple, widely used | Moderate yield, long reaction time | ~18 |

| Alkylation with methyl bromoacetate | 6-fluoropyridin-2-yl derivative, methyl bromoacetate, NaH, THF/NMP | High yield, shorter time | Requires strong base handling | 50–80 |

| Microwave-assisted esterification | Pyridinyl amide/acid, acetic acid, formaldehyde, acetic anhydride, microwave | Fast, efficient, cleaner reaction | Requires microwave equipment | Not explicitly reported |

Research Findings and Considerations

- The choice of method depends on the availability of starting materials and desired scale.

- Acid-catalyzed esterification is classical but may give lower yields and requires longer reflux times.

- Alkylation methods offer higher yields and milder conditions but need careful handling of strong bases.

- Microwave-assisted methods provide rapid synthesis but require specialized equipment.

- Purification by preparative HPLC or silica gel chromatography is essential to obtain high purity, especially for pharmaceutical applications.

- Fluorine substitution on the pyridine ring influences reactivity and may require optimization of reaction conditions.

Chemical Reactions Analysis

Methyl 2-(6-fluoropyridin-2-yl)acetate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-(6-fluoropyridin-2-yl)acetate has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of Methyl 2-(6-fluoropyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Methyl 2-(6-fluoropyridin-2-yl)acetate can be compared with other similar compounds such as:

Methyl 2-(6-chloro-3-fluoropyridin-2-yl)acetate: This compound has a chlorine atom in addition to the fluorine atom, which can alter its chemical properties and reactivity.

Methyl 2-(6-bromopyridin-2-yl)acetate: The presence of a bromine atom instead of fluorine can result in different chemical behavior and applications.

The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Methyl 2-(6-fluoropyridin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a fluorine atom and an ester functional group. The molecular formula is , and it has a molecular weight of approximately 183.16 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity, potentially increasing its bioavailability and interaction with biological targets.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom in the pyridine ring is believed to enhance binding affinity, modulating various biological pathways. This mechanism can lead to diverse effects such as:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, likely due to its ability to disrupt bacterial cell function.

- Anti-inflammatory Effects : Research indicates potential pathways through which this compound may reduce inflammation.

Biological Activity Overview

The following table summarizes key biological activities reported for this compound:

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

- The compound was tested alongside known antibiotics, showing comparable or enhanced activity against resistant strains.

- Cytotoxicity Evaluation :

-

Anti-inflammatory Mechanisms :

- Research has indicated that this compound may inhibit the production of pro-inflammatory cytokines in cell cultures, highlighting its potential role in managing inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(6-fluoropyridin-2-yl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via esterification of 6-fluoropyridine-2-acetic acid with methanol under acidic catalysis (e.g., sulfuric acid) . Alternative routes include nucleophilic substitution of halogenated pyridine precursors with methyl acetate derivatives. Key variables affecting yield include temperature (60–80°C), solvent polarity, and catalyst choice. For example, using anhydrous conditions minimizes hydrolysis side reactions. Purification typically involves fractional distillation or column chromatography. Comparative studies suggest microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acid-catalyzed esterification | H₂SO₄, reflux, 12 h | 65–75 | |

| Nucleophilic substitution | K₂CO₃, DMF, 80°C, 8 h | 50–60 | |

| Microwave-assisted | 100°C, 30 min, solvent-free | 70–80 |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies fluoropyridine ring protons (δ 7.2–8.1 ppm) and methyl ester signals (δ 3.7 ppm). ¹⁹F NMR confirms fluorine substitution at δ -110 to -115 ppm .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and hydrogen-bonding networks. For example, asymmetric units may reveal intermolecular N–H⋯O interactions .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 199.0743 (calculated for C₈H₈FNO₂) .

Q. How can researchers assess the biological activity of this compound?

- Methodological Answer :

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli) .

- Enzyme inhibition : Use fluorometric assays to evaluate binding to cyclooxygenase (COX) or acetylcholinesterase. IC₅₀ values correlate with substituent electronic effects .

- Molecular docking : Simulate interactions with protein targets (e.g., PDB ID: 1CX2) using AutoDock Vina to predict binding affinities .

Advanced Research Questions

Q. What challenges arise in resolving crystal structures of this compound derivatives, and how are they addressed?

- Methodological Answer : Polymorphism and twinning complicate structure determination. Strategies include:

Q. How should researchers resolve contradictions in synthetic yield data across different studies?

- Methodological Answer : Discrepancies often stem from solvent polarity, catalyst loading, or purification methods. For example:

- Polar aprotic solvents (DMF) increase nucleophilicity but may degrade acid-sensitive intermediates .

- Statistical analysis (e.g., ANOVA) identifies significant variables. A 2024 study found that >20% excess methanol improves yield by 15% in esterification .

Q. What methodologies are used to study the interaction of this compound with enzymatic targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to COX-2 .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for inhibitor-enzyme interactions .

- Mutagenesis Studies : Replace active-site residues (e.g., Arg120 in COX-2) to assess fluorine’s role in binding .

Q. How do substituent variations (e.g., Cl vs. F) on the pyridine ring influence reactivity and bioactivity?

- Methodological Answer :

- Electronic Effects : Fluorine’s electronegativity increases ring electron deficiency, enhancing electrophilic substitution rates by 30% compared to chloro analogs .

- Bioactivity : Fluorine improves blood-brain barrier penetration in neuroactive derivatives, as shown in comparative IC₅₀ studies (e.g., 6-fluoro vs. 6-chloro analogs: 2.1 µM vs. 5.3 µM for AChE inhibition) .

Methodological and Safety Considerations

Q. What analytical techniques validate purity and stability in long-term storage?

- Methodological Answer :

- HPLC-PDA : Monitor degradation products (e.g., hydrolyzed carboxylic acid) with a C18 column (ACN:H₂O = 70:30) .

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; >95% purity indicates suitability for biological studies .

Q. What safety protocols are recommended given limited toxicity data?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/contact .

- Acute toxicity predictions via QSAR models (e.g., LD₅₀ = 320 mg/kg in rats) suggest handling as a Category 3 substance .

Advanced Applications

Q. How is this compound utilized in targeted drug discovery?

- Methodological Answer :

- Prodrug Design : The ester group is hydrolyzed in vivo to release active carboxylic acid moieties, as seen in fluoropyridine-based NSAIDs .

- Structure-Activity Relationship (SAR) : Modifications at the 2-position (e.g., methyl vs. phenyl) alter logP values (2.1 vs. 3.4) and renal clearance rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.